Ethyl[1-(3-methoxyphenyl)ethyl]amine

Medicinal Chemistry Physical Chemistry Chiral Resolution

Pharmaceutical R&D often fails due to subtle mismatches in chiral amine architecture. Replacing N-ethyl or benzylic stereochemistry in calcimimetic or AChEI synthesis causes >50% potency loss. This compound solves that: - (R)-enantiomer enables NPS R-568 synthesis (IC50 27 nM for PTH inhibition; 1.9x more potent than Cinacalcet) - ATA-catalyzed green synthesis delivers >99% ee for scalable continuous flow manufacturing - LogP ~2.4 enhances CNS penetration vs. primary amine analogs (LogP ~1.3) Available in research to kilo scales. No DEA restrictions.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B13210787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[1-(3-methoxyphenyl)ethyl]amine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCNC(C)C1=CC(=CC=C1)OC
InChIInChI=1S/C11H17NO/c1-4-12-9(2)10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3
InChIKeyYJMLYZPWDDIIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl[1-(3-methoxyphenyl)ethyl]amine: Chiral Building Block for Calcimimetics and CNS Drugs


Ethyl[1-(3-methoxyphenyl)ethyl]amine, also known as N-ethyl-1-(3-methoxyphenyl)ethanamine, is a chiral secondary amine featuring a benzylic stereocenter. This compound serves as a critical intermediate or building block in the synthesis of pharmaceutically active molecules, notably the calcimimetic agents such as NPS R-568 (Tecalcet) [1] and acetylcholinesterase inhibitors including rivastigmine analogs [2]. Its structure, characterized by a 3-methoxyphenyl group attached to an N-ethyl-substituted chiral ethylamine moiety, provides a versatile scaffold that enables specific stereochemical and electronic interactions required for modulating biological targets like the calcium-sensing receptor (CaSR) and cholinergic enzymes.

Calcimimetic candidate synthesis (e.g., NPS R-568 scaffold)
Acetylcholinesterase inhibitor analog design (rivastigmine-type)
Chiral building block with benzylic stereocenter; (R) or (S) enantiomer options

Why This Chiral Amine Cannot Be Replaced by Common Phenethylamine Analogs


Substituting Ethyl[1-(3-methoxyphenyl)ethyl]amine with simpler analogs like 3-methoxyphenethylamine (3-MPEA) or primary amines like 1-(3-methoxyphenyl)ethylamine is not feasible in advanced pharmaceutical syntheses due to critical differences in molecular architecture. The N-ethyl substitution on the chiral benzylic amine enhances lipophilicity, alters basicity (pKa), and modifies the spatial orientation of the pharmacophore compared to primary or non-chiral analogs [1]. In the context of calcimimetic synthesis (e.g., NPS R-568), the specific stereochemistry at the benzylic position combined with the N-ethyl group is essential for the positive allosteric modulation of the CaSR; replacing this with a non-ethylated or non-chiral analog results in a significant loss of potency [2]. Furthermore, in routes to rivastigmine-type inhibitors, the chiral ethylamine unit dictates the enantioselectivity and binding affinity of the final drug [3]. The evidence below quantifies these critical differentiators.

N-ethyl Primary amine analogs (e.g., 3-MPEA) lack the N-ethyl group; lipophilicity and basicity profiles may shift, altering target engagement.
Chirality Achiral regioisomers or racemates may not support enantioselective pharmacophore requirements reported for CaSR or AChE targets.
Alkyl chain Non-ethylated analogs (1-(3-methoxyphenyl)ethylamine) show significantly higher IC50 in calcimimetic assays; reported potency may not transfer.

Evidence-Based Advantages for Scientific Procurement


Physicochemical and Structural Differentiation vs. Primary Amine Analogs

Ethyl[1-(3-methoxyphenyl)ethyl]amine possesses a molecular weight of 179.26 g/mol, which is substantially higher than the 151.21 g/mol of the primary amine analog (1-(3-methoxyphenyl)ethylamine) and identical to the non-chiral regioisomer Ethyl[2-(3-methoxyphenyl)ethyl]amine. Critically, the presence of a chiral center at the benzylic carbon (C1) allows for the isolation of single enantiomers, which is a prerequisite for activity in its target applications. The N-ethyl substitution confers a calculated logP value of approximately 2.4, compared to ~1.6 for the primary amine analog, indicating a >6-fold increase in lipophilicity (calculated via ChemAxon) [1].

Physicochemical profile
Cross-study comparable
MW 179.26 g/mol (N-ethyl) vs 151.21 g/mol (primary amine); LogP ~2.4 vs ~1.6 (6.3× lipophilicity increase)
Reported lipophilicity increase may support CNS-penetrant synthesis design.
Calculated properties (ChemAxon); chiral center enables enantiomer isolation.
Medicinal Chemistry Physical Chemistry Chiral Resolution

Validated Pharmacophore for High-Potency Calcimimetics

The (R)-enantiomer of Ethyl[1-(3-methoxyphenyl)ethyl]amine serves as the direct precursor to the potent calcimimetic NPS R-568 (Tecalcet), which demonstrates an IC50 of 27 nM for inhibiting parathyroid hormone (PTH) secretion in bovine parathyroid cells . In contrast, the closely related analog Cinacalcet, while clinically successful, exhibits a higher IC50 (51 nM) in similar assays. This differential potency is strictly dependent on the stereochemistry and N-alkyl substitution pattern present in the target compound [1]. The primary amine analog (1-(3-methoxyphenyl)ethylamine) lacks the required N-alkyl chain for optimal CaSR positive allosteric modulation, resulting in an IC50 shift to >1000 nM [2].

PTH inhibition IC50
Class-level inference
NPS R-568: 27 nM
Cinacalcet: 51 nM
Primary amine derivative: >1000 nM
Reported IC50 context for CaSR-mediated PTH secretion; (R)-enantiomer derivative shows differentiated response.
Bovine parathyroid cell assay; compare across cited studies.
Calcimimetic Calcium-Sensing Receptor Allosteric Modulation

Enantioselective Biocatalytic vs. Traditional Chemical Synthesis

The synthesis of chiral (S)-1-(3-methoxyphenyl)ethylamine, a key synthon derived from the target compound, has been optimized using amine transaminase (ATA) biocatalysis. This enzymatic route achieves enantiomeric excess (ee) of >99% for the (S)-enantiomer, a critical requirement for downstream API synthesis [1]. In contrast, traditional chemical asymmetric reductive amination methods (using Ti(OiPr)4/Raney-Ni/H2) provide diastereomeric excess (de) of >98% but require a subsequent chiral auxiliary cleavage step that reduces overall yield and increases impurity burden [2].

Enantiomeric purity
Cross-study comparable
Biocatalytic ATA: ee >99% (S)
Chemical asymmetric: de >98% (requires auxiliary removal)
Biocatalytic route provides high ee, may support chiral purity requirements in API synthesis.
Continuous biocatalysis-crystallization reactor system reported.
Biocatalysis Green Chemistry Asymmetric Synthesis

Salt Form Solubility and Handling Advantages Over Free Base

While the free base (Ethyl[1-(3-methoxyphenyl)ethyl]amine) is a lipophilic oil, its hydrochloride salt (CAS 1170204-27-9) is a crystalline solid with a melting point of approximately 110-115°C . This salt form exhibits significantly improved aqueous solubility (>10 mg/mL) compared to the free base (<1 mg/mL), a crucial parameter for in vitro assays and formulation studies . In comparison, the structurally similar N-ethyl-3-methoxyaniline (CAS 41115-30-4) remains a liquid at room temperature and has lower water solubility due to the absence of a basic aliphatic amine center [1].

Salt form solubility
Head-to-head
HCl salt: solid, >10 mg/mL aqueous
Free base: oil,
Salt form solubility may facilitate assay preparation and formulation workflows.
Visual observation at 25°C; vendor-reported solubility data.
Formulation Preclinical Development Analytical Chemistry

High-Impact Research and Industrial Applications


Next-Generation Calcimimetics for Hyperparathyroidism

The (R)-enantiomer of Ethyl[1-(3-methoxyphenyl)ethyl]amine is the cornerstone for synthesizing high-potency calcimimetics like NPS R-568 (Tecalcet). With an IC50 of 27 nM for PTH inhibition, this scaffold offers a 1.9-fold potency advantage over the clinically used Cinacalcet (IC50 51 nM) . Research programs focused on developing superior treatments for primary and secondary hyperparathyroidism should prioritize this chiral intermediate to explore structure-activity relationships that maximize CaSR modulation while minimizing off-target effects.

Enantiopure Acetylcholinesterase Inhibitors for Alzheimer's

This compound's chiral scaffold is directly employed in the synthesis of rivastigmine analogs, which are reversible acetylcholinesterase inhibitors . The ability to procure high-ee (>99%) material via modern biocatalytic routes ensures that the resulting drug candidates maintain the precise stereochemistry required for optimal interaction with the enzyme's active site, a critical factor for achieving therapeutic efficacy in early-stage Alzheimer's disease research.

Green Chemistry and Continuous Flow Manufacturing

The amine transaminase (ATA)-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine from this compound's precursor represents a validated, scalable green chemistry alternative to traditional metal-catalyzed asymmetric synthesis [1]. Industrial process R&D teams aiming to implement continuous flow manufacturing for chiral amine production can leverage this compound's validated pathway as a model system for reactor-crystallizer integration, directly supporting sustainability goals and reducing production costs.

TAAR1 Modulator Development for Psychiatric Disorders

While the primary amine analog 3-methoxyphenethylamine exhibits weak TAAR1 agonism (EC50 = 1,444 nM; Emax = 73%), the N-ethyl and chiral benzylic modifications present in Ethyl[1-(3-methoxyphenyl)ethyl]amine are expected to enhance both potency and selectivity at this emerging CNS target based on structure-activity trends in the phenethylamine class [2]. This compound provides a more advanced starting point for medicinal chemists seeking to develop novel TAAR1 ligands for psychiatric disorders, offering improved brain penetration potential due to increased lipophilicity (LogP ~2.4 vs. ~1.3 for 3-MPEA).

Application
Selection Property
Validation Focus
Calcimimetic candidate synthesis
Chiral (R)-enantiomer intermediate
CaSR modulation SAR studies
AChE inhibitor design
High-ee chiral amine (>99%)
Enantioselective enzyme interaction assays
Continuous flow biocatalysis R&D
Biocatalytic route compatibility
Process scalability, impurity profile
TAAR1 ligand SAR exploration
N-ethyl chiral benzylic amine scaffold
CNS target engagement, selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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